
Cyclobutene, 3-chloro-1,2,3-trimethyl-4-methylene-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclobutene, 3-chloro-1,2,3-trimethyl-4-methylene- is a cyclic hydrocarbon with a unique structure that includes a four-membered ring with various substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclobutene, 3-chloro-1,2,3-trimethyl-4-methylene- typically involves cycloaddition reactions. One common method is the Diels-Alder reaction, where a diene reacts with an alkene to form the cyclobutene ring . Specific reaction conditions, such as temperature and catalysts, can vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow reactors, which allow for better control over reaction conditions and higher throughput. The use of advanced catalysts and optimized reaction parameters can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Cyclobutene, 3-chloro-1,2,3-trimethyl-4-methylene- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove halogens or other substituents.
Substitution: This reaction can replace one substituent with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are crucial for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can produce a variety of substituted cyclobutenes .
Aplicaciones Científicas De Investigación
Cyclobutene, 3-chloro-1,2,3-trimethyl-4-methylene- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex cyclic structures.
Biology: Its derivatives may be explored for potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Mecanismo De Acción
The mechanism by which Cyclobutene, 3-chloro-1,2,3-trimethyl-4-methylene- exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can lead to changes in cellular pathways, influencing various biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Cyclobutane: A simple four-membered ring without substituents.
Cyclopentane: A five-membered ring with similar chemical properties.
Cyclohexane: A six-membered ring that is more stable due to reduced ring strain.
Uniqueness
Its structure allows for a variety of chemical modifications, making it a versatile compound in organic synthesis .
Propiedades
Número CAS |
90002-77-0 |
|---|---|
Fórmula molecular |
C8H11Cl |
Peso molecular |
142.62 g/mol |
Nombre IUPAC |
3-chloro-1,2,3-trimethyl-4-methylidenecyclobutene |
InChI |
InChI=1S/C8H11Cl/c1-5-6(2)8(4,9)7(5)3/h2H2,1,3-4H3 |
Clave InChI |
TWZLHDRFKVUAJG-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(C1=C)(C)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Bicyclo[5.2.1]deca-1,6-diene](/img/structure/B14375607.png)
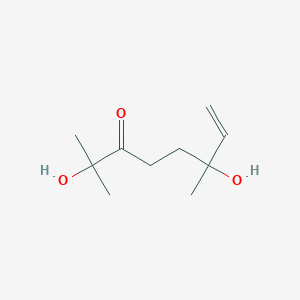
![4-(Cyclohexanecarbonyl)-1-[2-(thiophen-2-yl)ethyl]piperazine-2,6-dione](/img/structure/B14375615.png)
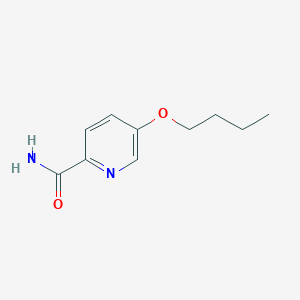
![({3-[(Pyridin-3-yl)oxy]propyl}sulfanyl)acetic acid](/img/structure/B14375637.png)
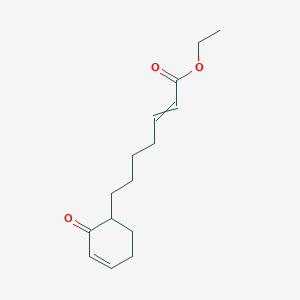

![6-Nitrosobenzo[h]quinolin-5(1H)-one](/img/structure/B14375659.png)
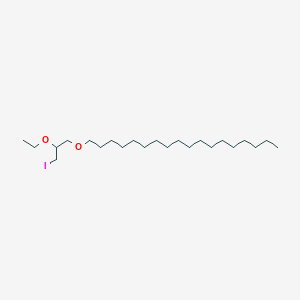
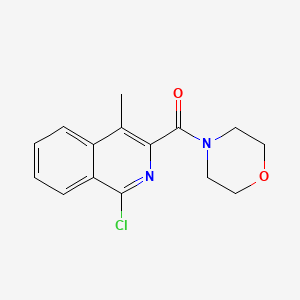


![10-Bromo-10-tert-butyldispiro[2.0.5~4~.1~3~]decane](/img/structure/B14375671.png)
